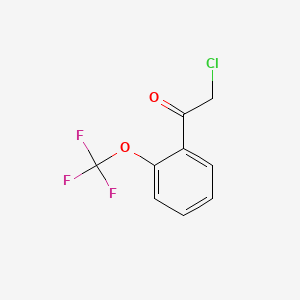

2'-(Trifluoromethoxy)phenacyl chloride

Descripción

2'-(Trifluoromethoxy)phenacyl chloride is a halogenated aromatic compound characterized by a phenacyl backbone substituted with a trifluoromethoxy (-OCF₃) group at the 2' position and a reactive chloride group. This structure confers unique physicochemical properties, including enhanced electrophilicity and stability compared to non-fluorinated analogs. The trifluoromethoxy group, a strong electron-withdrawing substituent, significantly influences reactivity, solubility, and biological interactions .

Propiedades

Fórmula molecular |

C9H6ClF3O2 |

|---|---|

Peso molecular |

238.59 g/mol |

Nombre IUPAC |

2-chloro-1-[2-(trifluoromethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H6ClF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 |

Clave InChI |

KNBQUGSLKDRJAW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)CCl)OC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Trifluoromethoxy)phenacyl chloride typically involves the introduction of a trifluoromethoxy group into a phenacyl chloride framework. One common method involves the reaction of a phenacyl chloride precursor with a trifluoromethoxylating reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetonitrile .

Industrial Production Methods

Industrial production of 2’-(Trifluoromethoxy)phenacyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of more efficient trifluoromethoxylating reagents has facilitated the large-scale synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions

2’-(Trifluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the phenacyl chloride moiety can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Reduction: Reduction reactions can convert the phenacyl chloride moiety into alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2’-(Trifluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2’-(Trifluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Phenacyl Chloride (Unsubstituted Analog)

- Structure : Lacks the trifluoromethoxy group; contains a phenacyl chloride backbone.

- Reactivity : Less electrophilic due to the absence of electron-withdrawing -OCF₃. Reacts with nucleophiles (e.g., alkoxides) to form esters or ketones, as demonstrated in its reaction with potassium tert-butoxide to yield tert-butyl phenylacetate .

- Toxicity: Classified as toxic in tripartite models integrating protein target and cytotoxicity descriptors, despite proximity to non-toxic analogs in chemical space .

- Applications : Historically used in riot control agents (e.g., Mace spray) due to irritant properties.

Thiophene Fentanyl Hydrochloride (Heterocyclic Analog)

- Structure : Features a thiophene ring and fentanyl-derived pharmacophore, distinct from the phenacyl chloride scaffold.

- Reactivity : Amide and tertiary amine groups dominate its chemistry, contrasting with the electrophilic chloride in 2'-(Trifluoromethoxy)phenacyl chloride.

- Toxicity : Poorly characterized; warnings emphasize insufficient toxicological data .

2-(Trifluoromethoxy)ethylamine Hydrochloride (Fluorinated Alkylamine)

- Structure : Contains a trifluoromethoxy group but lacks the aromatic phenacyl core.

- Reactivity : The ethylamine moiety facilitates nucleophilic substitution or condensation reactions, differing from the aryl chloride’s electrophilic behavior.

- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and fluorine-enhanced bioavailability .

Comparative Data Table

Research Findings and Mechanistic Insights

- Reactivity Differences : The trifluoromethoxy group in 2'-(Trifluoromethoxy)phenacyl chloride enhances electrophilicity compared to phenacyl chloride, facilitating reactions with nucleophiles like amines or alcohols. This contrasts with thiophene fentanyl’s reliance on opioid receptor interactions .

- Toxicity Prediction: Tripartite models combining chemical, protein target, and cytotoxicity descriptors successfully distinguish phenacyl chloride’s toxicity from non-toxic neighbors, suggesting similar models could predict hazards for 2'-(Trifluoromethoxy)phenacyl chloride .

- Stability: Fluorinated analogs like 2-(Trifluoromethoxy)ethylamine HCl exhibit improved metabolic stability over non-fluorinated compounds, a trait likely shared by 2'-(Trifluoromethoxy)phenacyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.